1,4-Dithiaspiro[4.5]decan-8-ol is a unique spirocyclic compound characterized by its two sulfur atoms and a hydroxyl group. Its molecular formula is , with a molecular weight of approximately 190.33 g/mol. This compound has garnered attention in various scientific fields due to its interesting structural properties and potential applications in organic synthesis, medicinal chemistry, and materials science.
1,4-Dithiaspiro[4.5]decan-8-ol can be classified as a spiro compound, specifically a dithiaspiro compound due to the presence of sulfur atoms in its structure. It is registered under the CAS number 22428-86-0 and has been identified in chemical databases such as PubChem and ChemicalBook. The compound is often utilized as a building block in organic synthesis and is studied for its biological activities .
The synthesis of 1,4-dithiaspiro[4.5]decan-8-ol can be achieved through various methods:
The molecular structure of 1,4-dithiaspiro[4.5]decan-8-ol can be represented using different notations:
InChI=1S/C8H14OS2/c9-7-1-3-8(4-2-7)10-5-6-11-8/h7,9H,1-6H2
C1CC2(CCC1O)SCCS2
These representations illustrate the unique arrangement of atoms within the molecule, highlighting the spirocyclic framework that includes two sulfur atoms and a hydroxyl group attached to one of the carbon atoms .
1,4-Dithiaspiro[4.5]decan-8-ol can undergo several types of chemical reactions:
The mechanism of action for 1,4-dithiaspiro[4.5]decan-8-ol involves its interactions with biological targets at a molecular level:
1,4-Dithiaspiro[4.5]decan-8-ol exhibits various physical and chemical properties:
These properties contribute to its behavior in chemical reactions and interactions within biological systems .
1,4-Dithiaspiro[4.5]decan-8-ol has several applications across different scientific fields:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3